molecular formula C21H32O3 B576428 11-BETA-HYDROXYPREGNENOLONE CAS No. 1164-86-9

11-BETA-HYDROXYPREGNENOLONE

Cat. No.: B576428
CAS No.: 1164-86-9
M. Wt: 332.484
InChI Key: MWFVCWVMFCXVJV-USCZNDJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-BETA-HYDROXYPREGNENOLONE is a steroidal compound with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . It is a hydroxylated derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones. This compound plays a significant role in the steroidogenesis pathway, contributing to the production of glucocorticoids and mineralocorticoids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-BETA-HYDROXYPREGNENOLONE typically involves the hydroxylation of pregnenolone. One common method includes the use of cytochrome P450 enzymes, particularly CYP21A2, which catalyzes the hydroxylation at the 11-beta position . The reaction conditions often require a controlled environment with specific pH and temperature to ensure the enzyme’s optimal activity.

Industrial Production Methods: Industrial production of this compound can involve microbial fermentation processes. For instance, the fermentation of 11-desoxysteroids with fungal cultures of the genus Curvularia has been documented . This method allows for the large-scale production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 11-BETA-HYDROXYPREGNENOLONE undergoes various chemical reactions, including:

    Oxidation: Conversion to 11-keto derivatives.

    Reduction: Formation of 11-beta-hydroxy derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the desired functional group, often involving catalysts and specific solvents.

Major Products:

    Oxidation: 11-keto derivatives.

    Reduction: 11-beta-hydroxy derivatives.

    Substitution: Various functionalized steroids depending on the substituent introduced.

Scientific Research Applications

11-BETA-HYDROXYPREGNENOLONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 11-BETA-HYDROXYPREGNENOLONE involves its conversion to other active steroids through enzymatic pathways. It acts on molecular targets such as steroid receptors and enzymes involved in steroid metabolism. For example, it can be converted to 17-alpha-hydroxypregnenolone by the enzyme 17-alpha-hydroxylase, which then participates in further steroidogenic pathways .

Comparison with Similar Compounds

    Pregnenolone: The parent compound from which 11-BETA-HYDROXYPREGNENOLONE is derived.

    17-alpha-Hydroxypregnenolone: Another hydroxylated derivative involved in steroidogenesis.

    Dehydroepiandrosterone (DHEA): A related steroid with similar biosynthetic pathways.

Uniqueness: this compound is unique due to its specific hydroxylation at the 11-beta position, which imparts distinct biological activities and metabolic pathways compared to other similar compounds .

Properties

CAS No.

1164-86-9

Molecular Formula

C21H32O3

Molecular Weight

332.484

IUPAC Name

1-[(3S,8S,9S,10R,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-,21+/m0/s1

InChI Key

MWFVCWVMFCXVJV-USCZNDJGSA-N

SMILES

CC(=O)C1CCC2C1(CC(C3C2CC=C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.